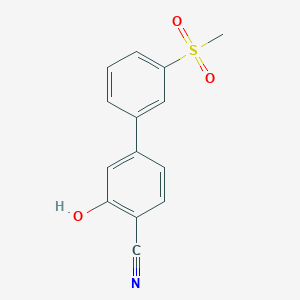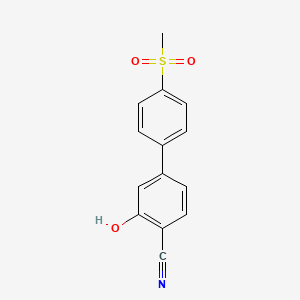
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% (abbreviated as 2-CN-5-TFMOP) is a type of organic compound that is widely used in scientific research. It is a highly reactive compound that can be used in various synthetic reactions. 2-CN-5-TFMOP is known for its unique properties, such as its ability to form strong bonds with other compounds. This compound is also known for its ability to act as a catalyst in certain reactions. In
作用機序
The mechanism of action of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood. However, it is known that this compound acts as a catalyst in certain reactions. It is believed that the compound is able to form strong bonds with other compounds, which helps to speed up the reaction. Additionally, it is believed that the compound can form hydrogen bonds with other compounds, which helps to stabilize the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it is known that this compound can form strong bonds with other compounds, which can affect the biochemical and physiological processes of the body. Additionally, it is believed that this compound can act as an antioxidant, which can help to protect the body from oxidative damage.
実験室実験の利点と制限
The advantages of using 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in lab experiments include its ability to form strong bonds with other compounds, its ability to act as a catalyst in certain reactions, and its ability to act as an antioxidant. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in lab experiments is its potential toxicity. This compound is known to be toxic in high concentrations and should be handled with care.
将来の方向性
The future directions of research involving 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% include further investigation into its biochemical and physiological effects, further exploration of its potential applications in organic synthesis, and further research into its potential toxicity. Additionally, further research into the mechanism of action of this compound could lead to the development of new synthetic methods and new applications for this compound. Finally, further research into the potential uses of this compound in drug development could lead to the development of new pharmaceuticals.
合成法
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is synthesized by a method known as the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with an active methylene compound. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%. The reaction is typically carried out in a solvent, such as ethanol or methanol, and the reaction is typically carried out at a temperature of 80-90°C.
科学的研究の応用
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research, particularly in the field of organic synthesis. This compound is often used as a catalyst in organic reactions, as it can form strong bonds with other compounds. It is also used as a reagent in various synthetic processes, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
特性
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPRIFQUMITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684962 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl | |
CAS RN |
1261776-71-9 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














